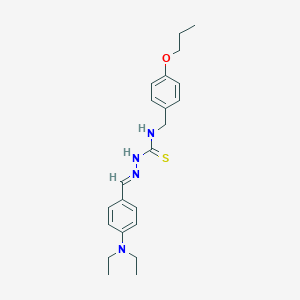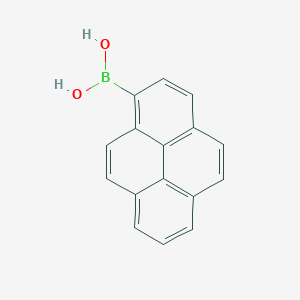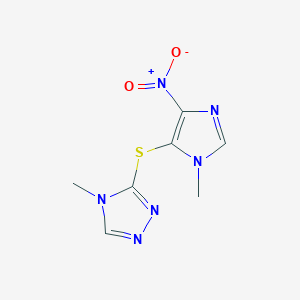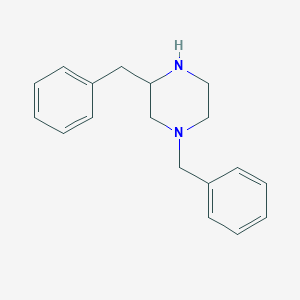
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide, also known as DAPH, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound belongs to the class of hydrazinecarbothioamide derivatives and is known for its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. The compound has been shown to induce DNA damage and inhibit the activity of certain proteins that are involved in cell growth and division. This compound has also been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a potentially effective anti-cancer agent with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on 2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide. One area of interest is the development of more effective delivery systems for the compound, such as liposomes or nanoparticles. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to the compound.
合成法
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-(diethylamino)benzaldehyde with propyl 4-mercaptobenzoate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain this compound.
科学的研究の応用
2-((4-(Diethylamino)phenyl)methylene)-N-((4-propoxyphenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential use as an anti-cancer agent. Research has shown that the compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
特性
CAS番号 |
186453-61-2 |
|---|---|
分子式 |
C22H30N4OS |
分子量 |
398.6 g/mol |
IUPAC名 |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-propoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C22H30N4OS/c1-4-15-27-21-13-9-18(10-14-21)16-23-22(28)25-24-17-19-7-11-20(12-8-19)26(5-2)6-3/h7-14,17H,4-6,15-16H2,1-3H3,(H2,23,25,28)/b24-17+ |
InChIキー |
HBAYIEBTXLGVPE-JJIBRWJFSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=C(C=C2)N(CC)CC |
SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC |
正規SMILES |
CCCOC1=CC=C(C=C1)CNC(=S)NN=CC2=CC=C(C=C2)N(CC)CC |
同義語 |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-p ropoxyphenyl)methyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)




![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)


![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)

